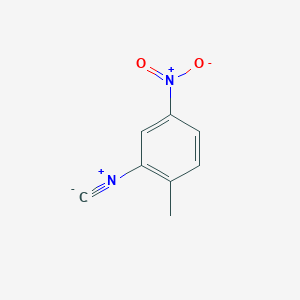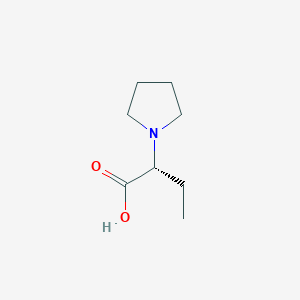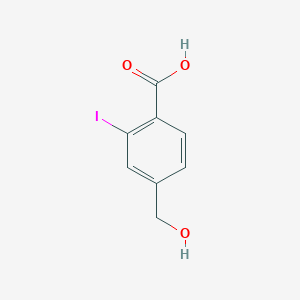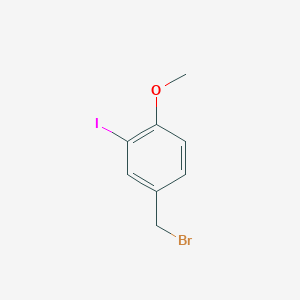
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid
説明
科学的研究の応用
Catalysis and Reaction Studies
- Catalytic Applications : The compound has been studied in the context of acid-base catalysis. Research by Aramendía et al. (1999) investigated transformations of various compounds over oxide catalysts, correlating the results to acid-base properties. This study enhances our understanding of catalysis involving compounds like (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (Aramendía et al., 1999).
Synthesis and Derivatization
- Role in Synthesizing β-Lactams : Behzadi et al. (2015) utilized this compound as a ketene source for synthesizing monocyclic-2-azetidinones. The study highlights its utility in controlling diastereoselectivity in chemical reactions (Behzadi et al., 2015).
- Use in Pharmaceutical Research : The compound's derivatives have been explored as inhibitors in pharmaceutical research, particularly in the study of blood coagulation factors. Vaz et al. (1998) and Nagahara et al. (1994) conducted studies evaluating binding modes and the efficacy of such inhibitors (Vaz et al., 1998); (Nagahara et al., 1994).
Therapeutic Research
- Idiopathic Pulmonary Fibrosis Treatment : In the context of idiopathic pulmonary fibrosis, Anderson et al. (2016) reported on the synthesis of a derivative of this compound as a potential therapeutic agent. This work highlights its application in the development of new treatments (Anderson et al., 2016).
- Anticoagulant Activity : Katakura et al. (1993) investigated derivatives of (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid for their potential as factor Xa inhibitors, exploring structure-activity relationships and selectivity (Katakura et al., 1993).
Miscellaneous Applications
- Illicit Substance Synthesis Differentiation : Allen et al. (1992) researched the differentiation of illicit substances synthesized from phenylacetic acid, including studies on compounds structurally related to (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (Allen et al., 1992).
- Use in Chiral Derivatization : Research by Hamman (1993) explored the use of enantiomers of similar compounds in chiral derivatization, indicating the potential for (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid in such applications (Hamman, 1993).
特性
IUPAC Name |
(2R)-3-phenyl-2-pyrrolidin-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWZBXHMWNINJF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H](CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)


![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)


![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)
